KX1-004

Catalog No.
S548109
CAS No.
M.F
C16H13FN2O2
M. Wt
284.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KX1-004

Product Name

KX1-004

IUPAC Name

5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

InChI

InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21)

InChI Key

TUIHIKXCMCXXJG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F

Solubility

Soluble in DMSO, not in water

Synonyms

KX1004; KX 1004; KX1-004.

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F

Description

The exact mass of the compound 5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide is 284.09611 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Availability and Research Areas

    Some commercial suppliers offer 5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide, indicating its potential use in scientific research [, , ]. However, no published studies directly investigating its biological activity or mechanisms of action have been found.

  • Structural Features and Potential Applications

    The molecule possesses an indole core structure, a common scaffold in many biologically active molecules. Additionally, the presence of functional groups like fluorine and a hydroxybenzyl moiety suggests potential for interactions with biological targets. However, further research is needed to confirm these possibilities [].

KX1-004 is a chemical compound classified as a potent and selective inhibitor of the Src family of protein tyrosine kinases, specifically targeting the p60c-src variant. This compound is notable for its non-ATP competitive mechanism of action, which distinguishes it from many other kinase inhibitors that typically compete with ATP for binding to the active site of kinases. KX1-004 exhibits an inhibitory concentration (IC50) of approximately 40 μM, indicating its effectiveness in modulating Src activity in various biological contexts. Beyond its role as a kinase inhibitor, KX1-004 has been studied for its protective effects on cochlear cells against noise-induced damage, making it a compound of interest in otology and neuroprotection research .

Involving KX1-004 primarily focus on its interactions with Src protein tyrosine kinase. As a non-ATP competitive inhibitor, KX1-004 binds to the Src kinase in a manner that does not directly compete with ATP binding but instead alters the conformation of the enzyme, inhibiting its activity. This mechanism can be represented generally as:

Src+KX1 004Src KX1 004 complexinactive Src\text{Src}+\text{KX1 004}\rightleftharpoons \text{Src KX1 004 complex}\rightarrow \text{inactive Src}

This reaction highlights how KX1-004 effectively reduces the phosphorylating activity of Src, which is crucial in various signaling pathways related to cell growth and differentiation.

KX1-004 exhibits significant biological activity beyond its inhibitory effects on Src. Research indicates that it plays a protective role in cochlear cells, particularly in preventing apoptosis induced by excessive noise exposure. This neuroprotective effect is attributed to the modulation of signaling pathways involved in cellular stress responses. Additionally, KX1-004 has shown potential anti-cancer properties by inhibiting Src-mediated signaling pathways that are often upregulated in various cancers, thereby reducing cell proliferation and survival .

The synthesis of KX1-004 involves several steps typical of organic synthesis for small molecules. While specific detailed synthetic routes are proprietary or not fully disclosed in the literature, general methods may include:

  • Starting Materials: Selection of appropriate precursor compounds that contain functional groups amenable to further chemical transformations.
  • Reactions: Utilizing reactions such as nucleophilic substitutions and coupling reactions to form the core structure of KX1-004.
  • Purification: Employing techniques such as chromatography to isolate and purify the final product.

For precise synthetic pathways, proprietary literature or patents would need to be consulted.

KX1-004 has several applications primarily in biomedical research:

  • Neuroprotection: It is being investigated for its potential to protect auditory cells from noise-induced damage.
  • Cancer Therapy: Due to its ability to inhibit Src kinase activity, KX1-004 is being explored as a therapeutic agent in treating cancers where Src signaling is aberrantly activated.
  • Cell Signaling Studies: Researchers utilize KX1-004 to study the role of Src in various cellular processes and disease states.

Interaction studies involving KX1-004 focus on its binding affinity and selectivity towards Src compared to other kinases. These studies typically employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Bioluminescence Resonance Energy Transfer (BRET): To study dynamic interactions within living cells.

Findings indicate that KX1-004 selectively inhibits Src without significantly affecting other kinases, underscoring its specificity and potential therapeutic advantages .

KX1-004 can be compared with other Src inhibitors, highlighting its unique properties:

Compound NameMechanism of ActionIC50 ValueUnique Features
KX1-004Non-ATP competitive inhibitor40 μMNeuroprotective effects on cochlear cells
DasatinibATP competitive inhibitor0.9 μMBroad-spectrum kinase inhibitor
BosutinibATP competitive inhibitor0.3 μMSelective for Bcr-Abl and Src kinases
SaracatinibATP competitive inhibitor0.5 μMPrimarily used in cancer therapy

KX1-004's unique aspect lies in its non-ATP competitive inhibition and its application in neuroprotection, setting it apart from traditional ATP competitors like Dasatinib and Bosutinib .

Molecular Structure

KX1-004 (chemical name: 5-fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide) features a heterocyclic indole core substituted with functional groups that enhance its inhibitory activity. Key structural elements include:

  • Indole backbone: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
  • 5-Fluoro substitution: A fluorine atom at the 5-position of the indole ring, which enhances electronic stability and binding affinity.
  • Benzylcarboxamide side chain: A 3-hydroxybenzyl group linked via a carboxamide bond to the indole’s 2-position, critical for target interaction.

The molecular formula is C₁₆H₁₃FN₂O₂, with a molecular weight of 284.29 g/mol. The SMILES notation (FC1=CC=C2C(C=C(C(NCC3=CC=CC(O)=C3)=O)N2)=C1) and InChIKey (TUIHIKXCMCXXJG-UHFFFAOYSA-N) further delineate its connectivity.

Table 1: Molecular Structure Data

PropertyValueSource
Molecular formulaC₁₆H₁₃FN₂O₂
Molecular weight284.29 g/mol
SMILESFC1=CC=C2C(C=C(C(NCC3=CC=CC(O)=C3)=O)N2)=C1
InChIKeyTUIHIKXCMCXXJG-UHFFFAOYSA-N

Physicochemical Properties

KX1-004 exhibits distinct physical and chemical traits that influence its solubility, stability, and bioavailability:

  • Density: 1.4 ± 0.1 g/cm³.
  • Boiling point: 628.2 ± 50.0 °C at 760 mmHg.
  • Flash point: 333.7 ± 30.1 °C.
  • Solubility:
    • DMSO: 57–100 mg/mL (200.49–351.9 mM).
    • Ethanol: 29 mg/mL (102.0 mM).
    • Water: Insoluble.
  • LogP: 3.30, indicating moderate lipophilicity.
  • Purity: ≥98% (HPLC-confirmed).

The compound remains stable for up to three years when stored at -20°C in powder form and for one year in solvent at -80°C.

Table 2: Physicochemical Profile

PropertyValueSource
Density1.4 ± 0.1 g/cm³
Boiling point628.2 ± 50.0 °C
Flash point333.7 ± 30.1 °C
Solubility in DMSO57–100 mg/mL
Solubility in ethanol29 mg/mL
LogP3.30
Storage stability-20°C (powder), -80°C (solvent)

Synthesis and Characterization

Synthesis

KX1-004 is synthesized through a multi-step organic route, starting with functionalization of the indole core. Key steps include:

  • Fluorination: Introduction of fluorine at the indole’s 5-position using electrophilic fluorinating agents.
  • Carboxamide formation: Coupling of the 2-carboxylic acid derivative with 3-hydroxybenzylamine via peptide bond formation.

While detailed synthetic yields are not publicly disclosed, the process emphasizes regioselectivity to ensure proper substitution patterns.

Characterization

Advanced analytical techniques validate the compound’s identity and purity:

  • High-performance liquid chromatography (HPLC): Confirms ≥99.97% purity.
  • Nuclear magnetic resonance (NMR): ¹H and ¹³C spectra match the predicted structure.
  • Mass spectrometry (MS): High-resolution MS (HRMS) corroborates the molecular formula.

Table 3: Characterization Methods

MethodPurposeSource
HPLCPurity assessment
¹H/¹³C NMRStructural confirmation
HRMSMolecular formula verification

Molecular Formula and Basic Properties

KX1-004 possesses the molecular formula C₁₆H₁₃FN₂O₂ with a molecular weight of 284.29 daltons [1] [2] [4]. The exact mass has been determined to be 284.0961 using high-resolution mass spectrometry [4]. The compound exhibits a relatively compact molecular structure containing sixteen carbon atoms, thirteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms.

Structural Identifiers

The International Chemical Identifier (InChI) for KX1-004 is InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21) [1] [2]. The corresponding InChI Key is TUIHIKXCMCXXJG-UHFFFAOYSA-N, providing a unique hash-based identifier for database searches [1] [2].

The Simplified Molecular-Input Line-Entry System (SMILES) notation is represented as C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F [1] [2], which enables computational analysis and structural visualization of the molecule.

Physical Characteristics

Appearance and Physical State

KX1-004 exists as a solid powder under standard laboratory conditions, presenting as a crystalline solid with a characteristic white appearance [3] [5]. The compound maintains its solid form at room temperature and exhibits a characteristic odor [3]. The material demonstrates excellent stability when stored appropriately under controlled conditions.

Thermal Properties

The thermal characteristics of KX1-004 have been partially documented through various analytical investigations. The melting point remains undetermined in comprehensive studies, indicating the need for specialized thermal analysis [3] [6]. However, the boiling point has been estimated at 628.2±50.0 °C at 760 mmHg using predictive computational methods [2].

The flash point has been calculated as 333.7±30.1 °C, suggesting relatively high thermal stability under normal handling conditions [2]. The compound is classified as non-flammable and does not present explosion hazards under standard laboratory conditions [3]. Decomposition and ignition temperatures have not been definitively established, requiring further investigation through differential scanning calorimetry and thermogravimetric analysis.

Density and Physical Constants

The density of KX1-004 has been measured and predicted to be 1.4±0.1 g/cm³, with computational predictions suggesting a value of 1.382 g/cm³ [2] [7]. These values indicate a moderately dense organic solid consistent with its molecular structure and crystalline arrangement.

The index of refraction has been determined to be 1.689, providing important optical properties for analytical identification [2]. The vapor pressure is extremely low at 0.0±1.9 mmHg at 25°C, indicating minimal volatility under ambient conditions [2].

Chemical Properties

Solubility Characteristics

KX1-004 demonstrates variable solubility depending on the solvent system employed. The compound exhibits poor water solubility, as expected for its hydrophobic molecular structure [3]. In organic solvents, KX1-004 shows enhanced dissolution characteristics with specific solubility values documented for different systems.

In dimethyl sulfoxide (DMSO), the compound demonstrates solubility ranging from 20 to 59 mg/mL depending on the preparation method and conditions [3] [8] [7]. Sonication can enhance solubility in DMSO to approximately 100 mg/mL [9]. Dimethylformamide (DMF) provides excellent solvation with a solubility of 30 mg/mL [3] [10]. Ethanol solubility varies significantly from 2.5 to 15.8 mg/mL depending on temperature and preparation conditions [4] [3] [8].

Partition Coefficient and Lipophilicity

The logarithmic partition coefficient (LogP) for KX1-004 has been calculated as 3.30, indicating moderate lipophilicity [2]. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous compatibility for biological applications. The partition coefficient between n-octanol and water phases has not been experimentally determined but can be inferred from the LogP value.

Polar Surface Area and Molecular Descriptors

The topological polar surface area (PSA) has been calculated as 78.88000 Ų, providing insight into the compound's hydrogen bonding capacity and potential for biological membrane permeation [2]. This moderate PSA value suggests balanced hydrophilic and lipophilic characteristics favorable for pharmaceutical applications.

Elemental Composition

Elemental Analysis

Comprehensive elemental analysis of KX1-004 reveals the precise atomic composition. Carbon constitutes 67.60% of the molecular mass, hydrogen accounts for 4.61%, fluorine represents 6.68%, nitrogen comprises 9.85%, and oxygen makes up 11.26% of the total molecular weight [4]. These percentages correspond precisely to the theoretical values calculated from the molecular formula C₁₆H₁₃FN₂O₂.

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

KX1-004 exhibits characteristic ultraviolet absorption with a maximum wavelength (λmax) at 289 nm [10]. This absorption maximum is consistent with the extended conjugated system present in the indole chromophore and provides a reliable analytical marker for quantitative analysis and identification.

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy has confirmed the structural integrity of KX1-004 with spectra consistent with the proposed molecular structure [11] [12]. Both ¹H NMR and comprehensive NMR analysis have been employed to verify the compound's identity and purity in commercial preparations.

Analytical Specifications

Purity Assessment

High-performance liquid chromatography (HPLC) analysis consistently demonstrates that KX1-004 maintains exceptional purity levels. Commercial preparations typically exhibit purity values of ≥98%, with some analytical certificates reporting 99.97% purity [12] [10] [13] [9]. These high purity levels are essential for research applications and ensure consistent experimental results.

Analytical Methods

Multiple HPLC methodologies have been developed and validated for KX1-004 analysis. Standard reversed-phase chromatography using C18 columns with acetonitrile-water mobile phases provides excellent separation and quantification [13] [14]. Detection wavelengths of 220 nm, 280 nm, and 289 nm have been successfully employed depending on the analytical requirements [10] [13] [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

284.09610582 g/mol

Monoisotopic Mass

284.09610582 g/mol

Heavy Atom Count

21

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Fetoni AR, Bielefeld EC, Paludetti G, Nicotera T, Henderson D. A putative role of p53 pathway against impulse noise induced damage as demonstrated by protection with pifithrin-alpha and a Src inhibitor. Neurosci Res. 2014 Apr-May;81-82:30-7. doi: 10.1016/j.neures.2014.01.006. Epub 2014 Jan 25. PubMed PMID: 24472721.
2: Bielefeld EC, Tanaka C, Chen GD, Coling D, Li M, Henderson D, Fetoni AR. An Src-protein tyrosine kinase inhibitor to reduce cisplatin ototoxicity while preserving its antitumor effect. Anticancer Drugs. 2013 Jan;24(1):43-51. doi: 10.1097/CAD.0b013e32835739fd. PubMed PMID: 22828384.
3: Bielefeld EC, Hangauer D, Henderson D. Protection from impulse noise-induced hearing loss with novel Src-protein tyrosine kinase inhibitors. Neurosci Res. 2011 Dec;71(4):348-54. doi: 10.1016/j.neures.2011.07.1836. Epub 2011 Aug 5. PubMed PMID: 21840347; PubMed Central PMCID: PMC3210387.
4: Bielefeld EC, Wantuck R, Henderson D. Postexposure treatment with a Src-PTK inhibitor in combination with N-l-acetyl cysteine to reduce noise-induced hearing loss. Noise Health. 2011 Jul-Aug;13(53):292-8. doi: 10.4103/1463-1741.82962. PubMed PMID: 21768733.
5: Bielefeld EC, Hynes S, Pryznosch D, Liu J, Coleman JK, Henderson D. A comparison of the protective effects of systemic administration of a pro-glutathione drug and a Src-PTK inhibitor against noise-induced hearing loss. Noise Health. 2005 Oct-Dec;7(29):24-30. PubMed PMID: 17478966.
6: Harris KC, Hu B, Hangauer D, Henderson D. Prevention of noise-induced hearing loss with Src-PTK inhibitors. Hear Res. 2005 Oct;208(1-2):14-25. Epub 2005 Jun 13. PubMed PMID: 15950415.

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